molecular formula C8H13N B2926953 Dispiro[2.0.34.13]octan-6-amine CAS No. 2408972-69-8

Dispiro[2.0.34.13]octan-6-amine

Cat. No.: B2926953
CAS No.: 2408972-69-8
M. Wt: 123.199
InChI Key: LIEQAWURKDFQOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dispiro[2.0.34.13]octan-6-amine is a chemical compound with a unique structure characterized by two spiro-connected cyclopropane rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dispiro[2.0.34.13]octan-6-amine typically involves the formation of the spiro-connected cyclopropane rings. One common method includes the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide, yielding spiro[cyclopropane-1,9′-fluorene] through the Corey–Chaykovsky reaction . Another method involves the photochemical reaction of olefins with carbene, resulting in the formation of spiro cyclopropanes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Dispiro[2.0.34.13]octan-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amine group in this compound can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Corresponding amines or alcohols.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

Dispiro[2034

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dispiro[2.0.34.13]octan-6-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or enzyme inhibition activities .

Comparison with Similar Compounds

Similar Compounds

    Spiro[cyclopropane-1,2′-steroids]: These compounds have similar spiro-connected cyclopropane rings and exhibit biological activities such as diuretic and antiandrogenic effects.

    Spiro[cyclopropane-1,9′-fluorene]: Synthesized through the Corey–Chaykovsky reaction, this compound shares structural similarities with Dispiro[2.0.34.13]octan-6-amine.

Uniqueness

Dispiro[203413]octan-6-amine is unique due to its specific arrangement of spiro-connected cyclopropane rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

dispiro[2.0.34.13]octan-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c9-6-3-8(4-6)5-7(8)1-2-7/h6H,1-5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEQAWURKDFQOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC23CC(C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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